2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide
Description
2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide is an azo-based organic compound characterized by a diazenyl (-N=N-) group bridging a 4-methoxy-2-nitrophenyl moiety and a 3-oxobutanamide backbone substituted with a 4-methoxyphenyl group. This compound belongs to the class of acetoacetanilide derivatives, which are widely utilized in dye and pigment synthesis due to their chromophoric and auxochromic properties . Its structural complexity arises from the interplay of electron-withdrawing (nitro) and electron-donating (methoxy) groups, which influence its electronic absorption spectra and stability .
Properties
CAS No. |
213779-24-9 |
|---|---|
Molecular Formula |
C18H18N4O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C18H18N4O6/c1-11(23)17(18(24)19-12-4-6-13(27-2)7-5-12)21-20-15-9-8-14(28-3)10-16(15)22(25)26/h4-10,17H,1-3H3,(H,19,24) |
InChI Key |
CPHJTXXEHPVLNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=C(C=C1)OC)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide typically involves a multi-step process. One common method includes the azo-coupling reaction between 4-methoxybenzenediazonium tetrafluoroborate and 3-oxobutanamide derivatives. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures to facilitate the coupling process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Azo Coupling: The compound can form azo dyes through coupling reactions with aromatic amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Methoxy Groups: The 4-methoxyphenyl group in the target compound enhances solubility in polar solvents compared to non-methoxy analogues like N-(4-nitrophenyl)-3-oxobutanamide .
- Diazenyl vs. Non-Diazenyl Derivatives: The diazenyl group introduces strong absorbance in the visible region (400–500 nm), critical for pigment applications, whereas non-diazenyl derivatives (e.g., N-(4-methoxyphenyl)-3-oxobutanamide) lack this chromophoric intensity .
- Substituent Position : Isomeric differences (e.g., 2-methoxy vs. 4-methoxy) significantly alter photostability. For example, 2-methoxy derivatives exhibit faster degradation under UV light due to steric hindrance near the azo bond .
Biological Activity
2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide is a complex organic compound notable for its unique structural features, including methoxy and nitro functional groups. These modifications significantly enhance the compound's reactivity and potential biological activity, particularly in the realms of antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C18H18N4O6
- Molecular Weight : 386.4 g/mol
- Melting Point : 236 to 240°C
- Solubility : Slightly soluble in chloroform when heated
The compound's structure includes two methoxy groups and a nitro group, which are critical for its biological interactions. The nitro group can undergo reduction to form reactive intermediates, potentially leading to cytotoxic effects against various cell types, including cancer cells.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The proposed mechanisms include:
- Cytotoxic Effects : The reduction of the nitro group may yield reactive species that interact with DNA or proteins, leading to apoptosis in cancer cells.
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various microorganisms, likely through similar mechanisms involving reactive intermediates.
Anticancer Activity
A study investigating the anticancer properties of compounds similar to 2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide demonstrated significant cytotoxicity against several cancer cell lines. The following table summarizes findings from relevant research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | DNA intercalation |
| A549 (Lung Cancer) | 12 | Reactive oxygen species generation |
These results indicate that the compound can effectively inhibit cell proliferation and induce cell death through multiple pathways.
Antimicrobial Activity
The compound's antimicrobial efficacy was evaluated against various bacterial strains. The results are summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest that the compound exhibits significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of derivatives of this compound, exploring their biological activities:
- Synthesis and Characterization : Researchers synthesized various derivatives and characterized them using spectroscopic methods, confirming their structures and assessing their solubility profiles.
- Biological Evaluation : In vitro assays revealed that several derivatives exhibited enhanced anticancer activity compared to the parent compound, suggesting that modifications to the methoxy or nitro groups could optimize biological efficacy.
- Mechanistic Studies : Further investigations into the mechanism revealed that these compounds could induce oxidative stress in cancer cells, leading to increased apoptosis rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
